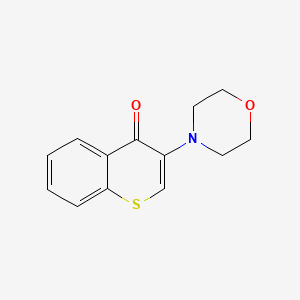

3-Morpholin-4-yl-thiochromen-4-one

Description

Significance of Sulfur-Containing Heterocycles in Contemporary Medicinal Chemistry

Sulfur-containing heterocycles are fundamental components in the field of medicinal chemistry, recognized for their wide-ranging therapeutic applications. bookpi.org These compounds are integral to numerous FDA-approved drugs and are actively investigated for their potential as anticancer, antiviral, antimicrobial, antidiabetic, antihypertensive, and anti-inflammatory agents. researchgate.netnih.gov The presence of a sulfur atom within a heterocyclic ring system imparts unique physicochemical properties that can enhance biological activity and reduce toxicity compared to their nitrogen-containing counterparts. researchgate.net Organosulfur compounds, including various sulfur heterocycles, are estimated to constitute about a quarter of all small-molecule pharmaceuticals, highlighting their importance in drug design and discovery. tandfonline.com Their versatility is demonstrated by their presence in a wide array of natural products and synthetic drugs, where the sulfur atom can exist in various oxidation states, contributing to a diverse range of biological interactions. tandfonline.comopenmedicinalchemistryjournal.com The ongoing research in this area continues to uncover new synthetic methodologies and therapeutic applications for these valuable molecular frameworks. nih.gov

The Thiochromen-4-one Scaffold: A Privileged Framework in Drug Discovery and Natural Products

The thiochromen-4-one scaffold, also known as benzothiopyran-4-one, is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This designation is due to its structural relationship to chromones, which are well-established frameworks in drug discovery, and its ability to interact with a wide variety of biological targets. researchgate.netmdpi.com While not commonly found in nature, the thiochromen-4-one core serves as a valuable bioisosteric replacement for the chromone (B188151) nucleus, often leading to optimized biological activity. nih.govmdpi.com

Derivatives of this scaffold have been investigated for a plethora of pharmacological activities. Research has demonstrated their potential as:

Antiparasitic agents: Thiochroman-4-one (B147511) derivatives have shown significant in vitro activity against parasites like Leishmania panamensis and Leishmania donovani. nih.govrsc.org

Antifungal agents: Certain derivatives exhibit potent activity against fungal strains such as Candida albicans and Cryptococcus neoformans, in some cases surpassing the efficacy of standard drugs like fluconazole. rsc.orgjst.go.jp

Antibacterial agents: Thiochroman-4-one derivatives have shown promise against various bacteria, including those affecting plants and human pathogens. rsc.orgnih.gov

Anticancer agents: The structural similarity to flavones, which have known anticancer properties, has spurred investigation into thioflavones (2-aryl-thiochromen-4-ones) as potential anticancer agents. acs.orgresearchgate.net

The versatility of the thiochromen-4-one framework allows for structural modifications at various positions, enabling the fine-tuning of its biological and pharmacological profiles. acs.org

Overview of 3-Substituted Thiochromen-4-one Derivatives in Academic Research

The substitution at the 3-position of the thiochromen-4-one ring system has been a focal point of synthetic and medicinal chemistry research. This position is reactive and allows for the introduction of a wide variety of functional groups, leading to diverse chemical properties and biological activities. researchgate.net

The synthesis of 3-substituted derivatives often involves the reaction of a thiochroman-4-one with an appropriate electrophile or a multi-component reaction strategy. For instance, condensation reactions with aromatic aldehydes can yield 3-benzylidene-thiochroman-4-ones. researchgate.netsioc-journal.cn The reactivity of the thiochromone (B8434766) system, particularly at the C-2 and C-3 positions, allows for nucleophilic addition reactions, which can be used to introduce various substituents. researchgate.net

The introduction of a morpholine (B109124) ring at the 3-position, as seen in 3-Morpholin-4-yl-thiochromen-4-one , is a strategy employed in medicinal chemistry to potentially enhance aqueous solubility and introduce a key hydrogen bond acceptor, which can influence the compound's pharmacokinetic and pharmacodynamic properties. ontosight.aiacs.org While extensive research specifically on this compound is not widely published, its structure is emblematic of the efforts to create diverse libraries of thiochromen-4-one derivatives for biological screening. The core structure is available from commercial suppliers, indicating its potential use in high-throughput screening and further chemical elaboration. fluorochem.co.ukcymitquimica.comsigmaaldrich.com

Compound and Derivative Data

Below are tables detailing the chemical compounds mentioned in this article.

Table 1: Core Scaffolds and Derivatives

| Compound Name | Structure | Key Research Area |

|---|---|---|

| This compound | Thiochromen-4-one | Medicinal Chemistry Intermediate |

| Thiochromen-4-one | Thiochromen-4-one | Privileged Scaffold in Drug Discovery |

| Chromone | Chromone | Privileged Scaffold in Drug Discovery |

Table 2: Substituted Thiochromen-4-one Derivatives

| Compound Class | General Structure | Noted Biological Activities |

|---|---|---|

| 3-Substituted Thiochromen-4-ones | Thiochromen-4-one with substitution at position 3 | Varies based on substituent |

| 2-Aryl-thiochromen-4-ones (Thioflavones) | Thiochromen-4-one with an aryl group at position 2 | Anticancer, Antibacterial |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-morpholin-4-ylthiochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c15-13-10-3-1-2-4-12(10)17-9-11(13)14-5-7-16-8-6-14/h1-4,9H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMVHOYXQZHZHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CSC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 3 Substituted Thiochromen 4 One Derivatives

Established Synthetic Methodologies for the Thiochromen-4-one Core

The construction of the fundamental thiochromen-4-one ring system has been achieved through several established chemical reactions. These methods primarily involve the formation of the sulfur-containing heterocyclic ring fused to a benzene (B151609) ring.

Cyclization Reactions from Thiophenols and Related Precursors

A cornerstone in the synthesis of thiochromen-4-ones is the cyclization of precursors derived from thiophenols. mdpi.comrsc.org This approach typically involves two key steps: the reaction of a thiophenol with a suitable three-carbon component to form a 3-(phenylthio)propanoic acid or a related intermediate, followed by an intramolecular cyclization to yield the thiochroman-4-one (B147511) core. mdpi.com

One common method involves the nucleophilic addition of thiophenols to α,β-unsaturated carboxylic acids, such as acrylic acid. mdpi.com This reaction can be catalyzed by iodine or tetrabutylammonium (B224687) fluoride (B91410) (TBAF) under solvent-free conditions. mdpi.com The subsequent intramolecular Friedel-Crafts acylation of the resulting 3-(phenylthio)propanoic acid, often promoted by strong acids like sulfuric acid or methanesulfonic acid, leads to the formation of the thiochroman-4-one ring. mdpi.commagtechjournal.com

Table 1: Examples of Thiochroman-4-one Synthesis via Thiophenol Cyclization

| Thiophenol Derivative | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thiophenol | Acrylic acid | I₂ or TBAF, then H₂SO₄ or CH₃SO₃H | Thiochroman-4-one | Moderate | mdpi.com |

| 4-Fluorothiophenol | Trifluoromethylcinnamic acid | I₂ or TBAF, then CH₃SO₃H or H₂SO₄ | 6-Fluoro-2-methylthiochroman-4-one | ~53-90 | |

| 4-Nitrothiophenol | Acrylic acid | TBAF (aq.), 60°C | 3-(4-Nitrophenylthio)propanoic acid | High | mdpi.com |

| 1,3-Benzenedithiol | Acrylic acid | I₂, 50°C | 2,3,8,9-Tetrahydro-4H,10H-thiopyran[2,3-f]thiochromene-4,10-dione | - | mdpi.com |

Friedel-Crafts reaction conditions have also been employed for the intramolecular cyclization of thiophenols with chiral carboxylic acids to produce thiochromanones. rsc.org These thiochromanones can then be further functionalized. rsc.org

Condensation and Nucleophilic Addition Approaches

Condensation reactions provide another versatile route to thiochromen-4-one derivatives. A series of novel 3-substituted-(thio)chroman-4-one derivatives have been synthesized through the condensation of substituted or unsubstituted (thio)chromanone with aromatic aldehydes in the presence of sodium hydroxide. researchgate.net This method can be performed using either conventional solvent-based techniques or a more environmentally friendly solvent-free grinding method. researchgate.net

Furthermore, the thiochromen-4-one core exhibits reactivity in nucleophilic addition reactions. ingentaconnect.com For instance, 3-substituted-thiochroman-4-one can react with 4-substituted-semicarbazides to form 3-substituted-thiochroman-4-one semicarbazone derivatives. ingentaconnect.combenthamdirect.com This reaction is typically carried out in ethanol (B145695) with a catalytic amount of concentrated hydrochloric acid. ingentaconnect.com

A tandem one-pot synthesis of 4H-thiochromen-4-one derivatives has been developed starting from (Z)-β-chlorovinyl ketones. researchgate.netthieme-connect.de This process involves an intermolecular nucleophilic addition of sodium hydrogen sulfide (B99878) to the (Z)-β-chlorovinyl ketone, followed by the elimination of a chloride anion to form a Z-thioenol intermediate. This intermediate then undergoes an intramolecular SNAr reaction to yield the final 4H-thiochromen-4-one product in good to excellent yields. researchgate.net

Intramolecular Cyclization Techniques (e.g., Wittig Cyclization)

Intramolecular cyclization reactions, particularly the Wittig reaction, have been adapted for the synthesis of the related chromone (B188151) systems and can be conceptually applied to thiochromen-4-ones. organic-chemistry.orgorganic-chemistry.org A notable synthesis of 4H-chromen-4-ones involves the reaction of silyl (B83357) esters of O-acyl(aroyl)salicylic acids with (trimethylsilyl)methylenetriphenylphosphorane. organic-chemistry.orgorganic-chemistry.org This generates an acylphosphorane intermediate that undergoes an intramolecular Wittig cyclization on the ester carbonyl to afford the 4H-chromen-4-one in good yields. organic-chemistry.orgorganic-chemistry.org While this specific example focuses on chromones, the underlying principle of intramolecular Wittig cyclization holds potential for the synthesis of the thiochromen-4-one scaffold from appropriately designed sulfur-containing precursors. acs.orgnih.gov

The Wittig olefination itself is a robust method for creating carbon-carbon double bonds from carbonyl compounds and is known to tolerate various functional groups. mdpi.com For example, thiochroman-4-one has been successfully subjected to Wittig olefination to produce methylenethiochroman with a 72% yield. mdpi.com

Advanced and Catalytic Methods for Functionalization at C-3 and Related Positions

To introduce diverse functionalities, particularly at the C-3 position of the thiochromen-4-one core, more advanced synthetic methods, including transition-metal-catalyzed reactions, have been developed.

Transition-Metal-Catalyzed Reactions

Nickel-catalyzed carbonylation reactions have emerged as a powerful tool for the synthesis of ketones and other carbonyl-containing compounds. nih.govyoutube.com While still less developed than palladium-catalyzed systems, nickel catalysis offers advantages due to the lower cost and earth-abundance of nickel. nih.govthieme-connect.de A key challenge in nickel-catalyzed carbonylation is the strong binding affinity between carbon monoxide (CO) and nickel, which can hinder the catalyst's interaction with the substrates. nih.gov

A nickel-catalyzed four-component carbonylation of 1,3-butadiene, alkyl bromides, and arylboronic acids under 1 bar of CO has been developed to produce β,γ-unsaturated ketones. nih.gov This method highlights the potential of nickel catalysis in constructing complex carbonyl compounds from simple starting materials. nih.gov In the context of thiochromen-4-one synthesis, such catalytic carbonylation strategies could potentially be adapted to introduce carbonyl-containing side chains or to construct the heterocyclic ring itself.

Furthermore, nickel-catalyzed decarbonylative reactions have been developed for the synthesis of fluoroalkyl thioethers from thioesters, demonstrating nickel's ability to mediate transformations at sulfur-containing carbonyl compounds. nih.gov This type of reactivity suggests the possibility of using nickel catalysts to modify the thiochromen-4-one core through decarbonylative coupling or related processes.

Copper-Catalyzed Approaches

Copper-catalyzed reactions represent a versatile and cost-effective method for forming carbon-carbon and carbon-heteroatom bonds. In the context of thiochromen-4-one synthesis, copper catalysis is particularly effective for conjugate addition reactions, enabling the introduction of various substituents.

Recent progress has focused on the 1,4-conjugate addition of organometallic reagents to thiochromones, which serves as a primary route to 2-substituted thiochroman-4-ones. nih.gov These adducts can then be further modified. For instance, the conjugate addition of Grignard reagents to thiochromones, catalyzed by copper salts like CuCN·2LiCl, proceeds with high efficiency to yield 2-alkylthiochroman-4-ones. nih.govmdpi.com While this method directly functionalizes the C-2 position, the resulting thiochroman-4-one can be a precursor for subsequent C-3 modification.

A notable copper-catalyzed cascade reaction involves the interaction of o-bromobenzothioamides with terminal alkynes. acs.org This process, co-catalyzed by CuI and L-proline, leads to the formation of (E)-N-aryl-4H-thiochromen-4-imines, which are structural analogs of thiochromen-4-ones. acs.orgsemanticscholar.org Furthermore, a one-pot synthesis of 2-arylthiochromenones has been developed using copper catalysis with xanthate as a sulfur source, starting from 2'-halochalcones. acs.org This method cleverly utilizes the waste byproduct (KI) from the initial cross-coupling as an in-situ oxidant to form the thiochromenone double bond. acs.org The development of enantioselective copper-catalyzed conjugate additions using chiral ligands also presents a pathway to chiral 2-substituted thiochroman-4-ones, which could be precursors for further stereospecific C-3 functionalization. nih.gov

| Reaction Type | Catalyst System | Substrates | Product Type | Key Features |

|---|---|---|---|---|

| Conjugate Addition | CuCN·2LiCl | Thiochromones, Grignard Reagents | 2-Alkylthiochroman-4-ones | High yields, unified approach for alkyl and aryl Grignard reagents. mdpi.com |

| Cascade Cyclization | CuI / L-proline | o-Bromobenzothioamides, Terminal Alkynes | (E)-N-Aryl-4H-thiochromen-4-imines | Novel cascade leading to thiochromene imine analogs. acs.org |

| One-Pot Synthesis | Copper catalyst | 2'-Halochalcones, Xanthate | 2-Arylthiochromenones | In-situ recycling of waste byproduct as an oxidant. acs.org |

| [4+1] Annulation | Copper catalyst | Enaminothiones, Diazo Compounds | Spiroindoline-fused S-heterocycles | Cascade process involving in-situ generated copper carbene. dicp.ac.cn |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura type)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds, and the Suzuki-Miyaura coupling, which pairs an organoboron species with an organohalide, is a cornerstone of modern organic synthesis. wikipedia.orglibretexts.org This methodology has been effectively applied to the synthesis of functionalized thiochromen-4-ones.

A concise and efficient strategy for constructing 2-aryl-4H-thiochromen-4-one derivatives involves the palladium-catalyzed cross-coupling of 2-sulfinyl-thiochromones with arylboronic acids. acs.orgnih.gov This reaction proceeds in moderate to good yields using a catalyst system of palladium(II) acetate (B1210297) and a Lewis acid, with XPhos as the optimal ligand. acs.orgnih.gov The use of a sulfinyl group as a leaving group is a novel approach in this context. While this method directly targets the C-2 position, the underlying principle can be extended to the C-3 position, provided a suitable 3-halo-thiochromen-4-one precursor is available. The synthesis of 4-substituted pyrazole-3,5-diamines using a Suzuki–Miyaura coupling with the XPhos Pd G2 precatalyst demonstrates the broad applicability of this reaction for functionalizing heterocyclic systems. rsc.org The general mechanism for Suzuki coupling involves an oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.orglibretexts.org

| Reaction | Substrates | Catalyst/Ligand | Additive/Base | Product | Yield |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 2-(Methylsulfinyl)-4H-thiochromen-4-one, Phenylboronic acid | Pd(OAc)2 / XPhos | Zn(OTf)2 | 2-Phenyl-4H-thiochromen-4-one | 75% acs.orgnih.gov |

| Suzuki-Miyaura Coupling | 2-(Methylsulfinyl)-4H-thiochromen-4-one, 4-Methoxyphenylboronic acid | Pd(OAc)2 / XPhos | Zn(OTf)2 | 2-(4-Methoxyphenyl)-4H-thiochromen-4-one | 72% acs.orgnih.gov |

| Suzuki-Miyaura Coupling | 2-(Methylsulfinyl)-4H-thiochromen-4-one, 3,4-Dimethylphenylboronic acid | Pd(OAc)2 / XPhos | Zn(OTf)2 | 2-(3,4-Dimethylphenyl)-4H-thiochromen-4-one | 58% nih.gov |

Multi-Component Reactions for Diverse Substitutions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. organic-chemistry.org A novel metal-free, one-pot, three-component procedure has been developed for the synthesis of fully substituted triazolochromenes. nih.gov This reaction proceeds through a 3-nitro-2H-chromene intermediate, which is formed from salicylaldehydes and nitroalkenes and then undergoes a 1,3-dipolar cycloaddition with an organic azide. nih.gov Although this specific example leads to a chromene derivative, the strategy of using MCRs to build the core heterocyclic ring with inherent substitution patterns is directly applicable to the thiochromenone family. The development of MCRs that specifically incorporate a thiol, an appropriate three-carbon component, and a third reactant (like morpholine) could provide a direct and highly efficient route to 3-morpholin-4-yl-thiochromen-4-one and its analogs.

Superacid-Catalyzed and Microwave-Assisted Methodologies

The combination of superacid catalysis and microwave irradiation provides a powerful platform for accelerating reactions and enabling synthetic pathways that are difficult under conventional conditions. An efficient one-pot protocol for the synthesis of 2- and 3-methylthiochroman-4-ones has been developed using this synergistic approach. acs.orgnih.govacs.org

The reaction involves the superacid-catalyzed alkylation of various benzenethiols with crotonic acid or methacrylic acid, followed by a cyclic acylation (cyclization) to form the thiochroman-4-one ring. acs.orgnih.gov Triflic acid (CF₃SO₃H) is the catalyst of choice, providing the optimal acidity to promote the reaction. acs.orgnih.gov The proposed mechanism involves the initial protonation of the acrylic acid by the superacid, leading to a highly reactive carbenium-carboxonium superelectrophilic species. acs.org This species is then attacked by the sulfur of the benzenethiol, followed by an intramolecular Friedel-Crafts acylation to yield the cyclized product. acs.org The use of microwave irradiation significantly reduces reaction times and often improves yields. acs.orgnih.govacs.org While this method has been demonstrated for methyl substitution, its principle could be adapted for other substitution patterns. However, attempts to synthesize more sterically hindered 2,2-dimethyl analogues using superacid catalysis were reported to be unsuccessful, indicating some limitations of the scope. mdpi.com

| Benzenethiol Reactant | Acid Reactant | Product | Yield | Reference |

|---|---|---|---|---|

| Thiophenol | Methacrylic acid | 3-Methylthiochroman-4-one | 85% | acs.org |

| 4-Methylbenzenethiol | Methacrylic acid | 6-Methyl-3-methylthiochroman-4-one | 88% | acs.org |

| 4-Methoxybenzenethiol | Methacrylic acid | 6-Methoxy-3-methylthiochroman-4-one | 82% | acs.org |

| 4-Chlorobenzenethiol | Methacrylic acid | 6-Chloro-3-methylthiochroman-4-one | 75% | acs.org |

Carbene Chemistry-Based Annulation Strategies

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of chemical transformations, including annulation reactions to form complex ring systems. nih.gov In the context of thiochromanone synthesis, NHC-mediated strategies offer novel routes to these scaffolds.

One reported strategy involves an NHC-mediated homoenolate annulation. researchgate.net This reaction between enals and arylidene thiochromanones, catalyzed by an NHC, leads to the formation of tricyclic thiochroman (B1618051) derivatives. researchgate.net Another approach involves an NHC-catalyzed cleavage and recombination of a C-S bond in an unsaturated thioester, which generates an α,β-unsaturated acyl azolium intermediate. This protocol provides a route to highly functionalized thiochroman derivatives with good to high yields and excellent stereoselectivities. researchgate.net These carbene-based methods highlight the versatility of NHC catalysis in constructing the thiochroman skeleton through novel bond-forming strategies, providing potential pathways to access diversely substituted derivatives.

Stereoselective Synthesis and Chiral Resolution of Thiochromenone Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in medicinal chemistry. For thiochromenone derivatives, chirality can be introduced either through asymmetric synthesis, which directly creates a specific stereoisomer, or through the resolution of a racemic mixture. wikipedia.orgaklectures.com

Stereoselective synthesis of thiochromane derivatives has been achieved through various catalytic methods. An organocatalytic, enantioselective tandem Michael-Henry reaction between 2-mercaptobenzaldehydes and β-nitrostyrenes, using a cupreine (B190981) catalyst, yields chiral 2-aryl-3-nitrothiochroman-4-ols with high diastereoselectivity and enantioselectivity. nih.gov These products are valuable precursors for biologically active 3-amino-4-hydroxythiochromanes. nih.gov Similarly, a three-component 1,3-dipolar cycloaddition reaction has been used for the regio- and stereoselective synthesis of complex spiro-heterocycles containing a thiochromene scaffold. mdpi.com Gold(I) catalysis has also been employed in the stereoselective synthesis of related polycyclic sulfur-containing heterocycles through a cascade reaction involving a key gold-cyclopropyl carbene intermediate. nih.gov

When a racemic mixture is produced, chiral resolution is required to separate the enantiomers. The most common method is the formation of diastereomeric salts by reacting the racemate with a chiral resolving agent, such as tartaric acid or brucine. wikipedia.org These diastereomers, having different physical properties, can then be separated by crystallization, followed by removal of the resolving agent. wikipedia.org Another technique is chiral column chromatography. Spontaneous resolution via preferential crystallization, where one enantiomer crystallizes from a racemic solution, has also been observed for some chiral thiourea (B124793) derivatives. rsc.org Enzymatic resolution, for example using lipases to selectively acylate one enantiomer of a racemic alcohol or amine, is another powerful technique. google.com

Biotransformational Approaches in Thiochromanoid Synthesis

Biotransformation utilizes the metabolic processes of living organisms (like fungi and bacteria) or isolated enzymes to perform chemical modifications on a substrate. nih.gov This approach offers a green and often highly selective alternative to traditional chemical synthesis for producing thiochromanoid derivatives. mdpi.comresearchgate.net

The biotransformation of thiochroman derivatives has been successfully demonstrated using marine-derived fungi. mdpi.comresearchgate.net In one study, the fungus Purpureocillium lilacinum was used to biotransform (±)-thiochroman-4-ol. This process yielded several oxidized derivatives, including (R)-(–)-thiochroman-4-one 1-oxide. mdpi.com The biotransformation of thiochroman-4-ol (B1596091) by fungi such as Mortierella isabellina and Helminthosporium sp. can yield thiochroman-4-one. mdpi.com These enzymatic reactions, often catalyzed by cytochrome P450 monooxygenases or other oxidoreductases, can introduce hydroxyl groups, oxidize the sulfur atom to sulfoxides and sulfones, or perform other modifications with high regio- and stereoselectivity. nih.govmdpi.com The use of enzymes from nitrile metabolism, such as nitrilases and nitrile hydratases, also represents a potent biotransformational tool for converting nitriles into amides or carboxylic acids under mild conditions, a strategy that could be applied to appropriately functionalized thiochromanoid precursors. cas.cz

| Substrate | Microorganism/Enzyme | Key Product(s) | Transformation Type | Reference |

|---|---|---|---|---|

| (±)-Thiochroman-4-ol | Purpureocillium lilacinum BC17-2 | (R)-(–)-Thiochroman-4-one 1-oxide, Sulfoxides | Oxidation, Desymmetrization | mdpi.com |

| (±)-6-Chlorothiochroman-4-ol | Emericellopsis maritima BC17 | 6-Chlorothiochroman-4-one, Sulfoxides | Oxidation, Desymmetrization | mdpi.com |

| Thiochroman-4-ol | Mortierella isabellina ATCC 42613 | Thiochroman-4-one | Oxidation | mdpi.com |

| Thiochroman-4-one | Various Fungi | Thiochroman-4-ols | Reduction | mdpi.com |

Structure Activity Relationship Sar Studies of Thiochromen 4 One Derivatives with a Focus on C 3 Modifications

Influence of Substituents at Position C-3 on Biological Activity

The incorporation of amine-based substituents, such as the morpholine (B109124) ring, at the C-3 position introduces specific steric and electronic characteristics that can significantly alter biological outcomes. The morpholine moiety is a bulky, cyclic secondary amine that can influence a compound's solubility, polarity, and ability to form hydrogen bonds.

In studies investigating thiochroman-4-one (B147511) derivatives as potential inhibitors of N-myristoyltransferase (NMT) for antifungal applications, the nature of the amine substituent was found to be critical. Research by Sheng et al. demonstrated that replacing an N-terminal phenylethyl or benzyl (B1604629) group with a morpholinyl ring resulted in a significant decrease in antifungal activity. rsc.orgjst.go.jp This suggests that the steric bulk and electronic properties of the morpholine group may create an unfavorable interaction within the active site of the target enzyme, hindering the compound's inhibitory potential. This highlights the delicate balance of steric and electronic factors required for optimal activity, where the size and nature of the amine moiety at C-3 are determining factors. nih.gov

For instance, in the development of antileishmanial agents, the oxidation state of the sulfur atom played a complex role. One study found that while thiochroman-4-one sulfones did not show improved antileishmanial activity on their own, the combination of a sulfone moiety with a C2-C3 double bond (a vinyl sulfone) resulted in compounds with high potency and low cytotoxicity. nih.govresearchgate.net The removal of either the sulfone group or the double bond led to a decrease in activity. nih.govresearchgate.net Conversely, another study noted that sulfone derivatives exhibited reduced cytotoxicity but also lower antileishmanial potency compared to non-oxidized analogs.

In the context of antibacterial agents targeting Moraxella catarrhalis, oxidation of the sulfur atom in 2-alkyl-3-hydroxythiochromen-4-ones to the corresponding 1-oxide and 1,1-dioxide resulted in a strong decrease in activity. rsc.org Similarly, for anti-malarial activity, the oxidation state of sulfur was critical, with sulfoxides and sulfones demonstrating superior efficacy compared to the parent sulfides. rsc.org These findings underscore that sulfur oxidation is a key structural switch, the effect of which must be evaluated on a case-by-case basis for each therapeutic target.

SAR in Antimicrobial and Antifungal Research

Thiochromen-4-one derivatives have emerged as a promising class of antimicrobial agents. The structural versatility of the scaffold allows for fine-tuning of its activity against a range of pathogens, including fungi, bacteria, and mycobacteria. SAR studies have been instrumental in identifying the key structural features required for potent and selective antimicrobial action, with modifications at the C-3 position being a central focus.

The antifungal potential of thiochromen-4-one derivatives is strongly correlated with the nature of the substituent at the C-3 position. In the pursuit of novel inhibitors for the fungal enzyme N-myristoyltransferase (NMT), a validated target, SAR studies revealed specific structural requirements for potent activity. jst.go.jp

It was observed that an unsubstituted phenyl ring at the C-3 position was more potent than derivatives bearing either electron-withdrawing or electron-donating groups. rsc.org Furthermore, as previously mentioned, the amine side chain attached to the C-3 benzylidene moiety was critical; replacing more effective N-phenylethyl or N-benzyl groups with a morpholinyl or furfuryl group led to a significant drop in activity against Candida albicans and Cryptococcus neoformans. rsc.orgjst.go.jp This indicates that the C-3 substituent plays a crucial role in the molecule's fit and interaction with the NMT active site.

| Compound | C-3 Substituent Detail | MIC (µg/mL) vs C. albicans | MIC (µg/mL) vs C. neoformans |

|---|---|---|---|

| 7b | (E)-3-benzylidene-6-(3-(phenethylamino)propoxy)thiochroman-4-one | 0.5 | 1 |

| 7c | (E)-3-benzylidene-6-(3-(benzylamino)propoxy)thiochroman-4-one | 1 | 2 |

| 7d | (E)-3-benzylidene-6-(3-(morpholino)propoxy)thiochroman-4-one | >64 | >64 |

| Fluconazole | Reference Drug | 0.5 | 4 |

The thiochromen-4-one scaffold is also a viable starting point for the development of new antibacterial agents. Research indicates that the entire molecular structure, including the core and substituents at various positions, contributes to the antibacterial effect. While many studies have focused on substitutions at C-2 and C-6 rsc.orgresearchgate.net, the C-3 position remains an important site for modification.

For example, a 3-hydroxy group was found to be essential for the potent and highly selective activity of 2-alkyl-thiochromen-4-ones against the Gram-negative pathogen Moraxella catarrhalis. rsc.org Removal of this hydroxyl group resulted in a severe drop in activity. rsc.org

Another successful approach involves the synthesis of complex heterocyclic systems at the C-3 position. A series of spiropyrrolidines, formed through a 1,3-dipolar cycloaddition reaction with 3-arylidenethiochroman-4-ones, exhibited excellent antibacterial activity against a panel of Gram-positive bacteria, in some cases exceeding the potency of reference antibiotics like Amoxicillin. mdpi.com Notably, these thiochromanone-containing spiropyrrolidines were significantly more active than their chromanone (oxygen-based) counterparts, emphasizing the advantageous role of the sulfur-containing ring in antibacterial activity. mdpi.com

| Compound | C-3 Substituent Detail | MIC (µg/mL) vs B. subtilis | MIC (µg/mL) vs S. epidermidis |

|---|---|---|---|

| 4a | Spiro-oxindole-pyrrolidine fused at C-3 (unsubstituted phenyl) | 32 | 32 |

| 4b | Spiro-oxindole-pyrrolidine fused at C-3 (4-methoxyphenyl) | 32 | 32 |

| 4c | Spiro-oxindole-pyrrolidine fused at C-3 (4-methylphenyl) | 32 | 32 |

| 4d | Spiro-oxindole-pyrrolidine fused at C-3 (4-bromophenyl) | 32 | 32 |

| Amoxicillin | Reference Drug | 64 | 64 |

Tuberculosis remains a major global health challenge, necessitating the discovery of novel anti-mycobacterial agents. The thiochromen-4-one framework has been explored for this purpose, with modifications at C-3 leading to potent inhibitors of Mycobacterium tuberculosis.

One successful strategy has been the creation of complex, multi-ring systems built upon the C-3 position. The synthesis of novel dispiro-thiochroman hybrids, where a pyrrolidine (B122466) or pyrrolothiazole ring is attached spirocyclically at C-3 of a thiochroman-4-one core, yielded compounds with powerful anti-mycobacterial activity. researchgate.net For example, compound 4l from this series, featuring a dichlorophenyl group, was found to be significantly more potent than the standard drugs cycloserine and pyrimethamine (B1678524) against M. tuberculosis H37Rv. researchgate.net

Another approach involved fusing a pyrazole (B372694) ring to the thiochromen-4-one scaffold at the C-3 and C-4 positions, combined with oxidation of the sulfur atom to a sulfone. A series of N,1-diphenyl-1,4-dihydrothiochromeno[4,3-c]pyrazole-3-carboxamide 5,5-dioxide derivatives were synthesized, with compound 6k , which incorporates a 4-aminoantipyrine (B1666024) moiety, showing the best activity against M. tuberculosis H37Rv. journaljpri.com These findings demonstrate that elaborate heterocyclic modifications at the C-3 position are a fruitful avenue for developing new anti-mycobacterial drug candidates.

| Compound | Structural Modification at C-3 | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 4l | Dispiro pyrrolothiazole hybrid with 2,4-dichlorophenyl group | IC₅₀ vs M. tuberculosis | 1.07 µM | researchgate.net |

| 6l | Dispiro pyrrolothiazole hybrid with 4-bromophenyl group | IC₅₀ vs M. tuberculosis | 2.87 µM | researchgate.net |

| 6k | Fused pyrazole-dioxide with 4-aminoantipyrine carboxamide | MIC vs M. tuberculosis | 7.8 µM | journaljpri.com |

| Cycloserine | Reference Drug | IC₅₀ vs M. tuberculosis | ~12.84 µM | researchgate.net |

SAR in Antiparasitic Investigations (e.g., Leishmanicidal Agents)

Thiochromen-4-one derivatives have emerged as a promising class of compounds in the search for new antiparasitic agents, with significant research focused on their activity against Leishmania species.

SAR studies have identified the vinyl sulfone moiety as a critical pharmacophore for potent antileishmanial activity in the thiochromen-4-one series. nih.govmdpi.comresearchgate.net A study evaluating 35 thiochromone (B8434766) derivatives against intracellular amastigotes of Leishmania panamensis found that compounds featuring a vinyl sulfone group exhibited the highest activity. mdpi.comnih.gov Specifically, derivatives with a double bond between C-2 and C-3 and an oxidized sulfur atom (sulfone) at position 1, coupled with a vinyl sulfone group, displayed EC₅₀ values below 10 μM and high selectivity. mdpi.comresearchgate.net

The removal of either the double bond or the sulfone moiety led to a significant decrease in activity, underscoring the importance of the α,β-unsaturated system conjugated with the sulfone. nih.govmdpi.com For instance, compound 4j (6-fluoro-2-(phenylsulfonylvinyl)thiochromen-4-one) was identified as the most active and selective derivative, with an EC₅₀ of 3.23 μM and a selectivity index of 174, surpassing the reference drug Amphotericin B. mdpi.comnih.gov This highlights that electron-withdrawing groups, such as fluorine at the C-6 position, can further enhance leishmanicidal potency. mdpi.com The proposed mechanism for vinyl sulfones involves the inhibition of cysteine proteases through a nucleophilic attack on the β-position of the sulfone. nih.gov

Table 1: Antileishmanial Activity of Thiochromen-4-one Vinyl Sulfone Derivatives against L. panamensis

| Compound | Structure | EC₅₀ (µM) mdpi.comnih.gov | Selectivity Index (SI) mdpi.comnih.gov |

|---|---|---|---|

| 4h | 2-(Phenylsulfonylvinyl)thiochromen-4-one | 5.67 | >99 |

| 4i | 6-Chloro-2-(phenylsulfonylvinyl)thiochromen-4-one | 4.51 | >124 |

| 4j | 6-Fluoro-2-(phenylsulfonylvinyl)thiochromen-4-one | 3.23 | 174 |

| 4l | 6-Bromo-2-(phenylsulfonylvinyl)thiochromen-4-one | 5.01 | >112 |

| Amphotericin B (Reference) | - | 0.32 | 123.75 |

Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of lead compounds. spirochem.comdrughunter.com In the context of antileishmanial thiochromen-4-ones, this approach has proven effective. The thiochromen-4-one scaffold itself can be considered a bioisostere of the chromone (B188151) (benzopyran) core, where the replacement of an oxygen atom with sulfur can lead to significant changes in pharmacological activity due to differences in size, polarity, and electron-donating potential. researchgate.netdntb.gov.uanih.gov

A notable example of successful bioisosteric replacement involves the substitution of a carbonyl group in naphthoquinones with a sulfone group, leading to the 4H-thiochromen-4-one 1,1-dioxide core. researchgate.netnih.gov This modification resulted in compounds with high bioactivity and selectivity against L. panamensis amastigotes (IC₅₀ ≈ 3 μM, SI > 153). researchgate.netnih.gov These sulfone-containing bioisosteres are believed to act as allosteric modulators of trypanothione (B104310) reductase, a critical enzyme in the parasite's defense against oxidative stress. nih.gov This interaction leads to an increase in reactive oxygen species (ROS) and mitochondrial disruption, ultimately causing parasite death. nih.gov

SAR in Anticancer and Enzyme Inhibition Studies

The thiochromen-4-one scaffold has also been extensively investigated for its potential as an anticancer agent and an inhibitor of key enzymes involved in cancer progression. ontosight.ainih.govacs.org

Sirtuins (SIRTs) are a class of NAD⁺-dependent deacetylases that have emerged as important targets in drug design, particularly for neurodegenerative diseases and cancer. nih.gov SIRT2, specifically, is involved in cell cycle regulation, and its inhibition can lead to tumor growth suppression. nih.gov

SAR studies on a series of chroman-4-one and chromone derivatives as SIRT2 inhibitors have provided valuable insights that are applicable to their thio-analogs. Potent and selective SIRT2 inhibition was observed with compounds substituted at the 2-, 6-, and 8-positions. nih.govnih.gov Key findings include:

An alkyl chain of three to five carbons at the C-2 position is favorable for high potency. nih.gov

Large, electron-withdrawing groups at the C-6 and C-8 positions enhance inhibitory activity. The compound 6,8-dibromo-2-pentylchroman-4-one was the most potent inhibitor identified, with an IC₅₀ of 1.5 μM. nih.govnih.gov

The integrity of the carbonyl group at C-4 is crucial for activity. nih.gov

Bulky substituents like morpholine and piperidine, when attached via an extended spacer, can be unfavorable, likely due to steric hindrance and charge at physiological pH within a hydrophobic binding pocket. acs.org

Table 2: SIRT2 Inhibition by Substituted Chroman-4-one Derivatives

| Compound | Substitutions | SIRT2 Inhibition IC₅₀ (µM) nih.gov | SIRT1/SIRT3 Inhibition nih.gov |

|---|---|---|---|

| 1a | 8-bromo, 6-chloro, 2-pentyl | 4.5 | <10% at 200 µM |

| 1m | 6,8-dibromo, 2-pentyl | 1.5 | <10% (SIRT1), 16% (SIRT3) at 200 µM |

| 17a | Morpholine-substituted | Moderate (17% inhibition at 200 µM) acs.org | Not Determined |

| 17b | Piperidine-substituted | Moderate (40% inhibition at 200 µM) acs.org | Not Determined |

Thiochromen-4-one derivatives have demonstrated broad-spectrum antitumor activity. scirp.org SAR studies reveal that the anticancer efficacy is highly dependent on the substitution pattern. Compounds containing the thiochromanone skeleton generally exhibit higher anticancer activity than their chromanone counterparts. nih.govnih.gov

A crucial feature for the anticancer activity of many of these derivatives is the α,β-unsaturated carbonyl system, which acts as a pharmacophoric group. nih.gov The introduction of an arylidene moiety at the C-3 position has been a successful strategy. For instance, a series of 3-arylidenechroman-4-one and 3-arylidenethiochroman-4-one derivatives were synthesized and evaluated against a panel of 60 human tumor cell lines, with the thio-derivatives showing superior activity. nih.gov The nature and position of substituents on the various aromatic rings significantly modulate the antiproliferative effects.

Impact of Fused Ring Systems and Spiro Motifs

To explore novel chemical space and enhance biological activity, researchers have incorporated the thiochroman-4-one scaffold into more complex fused ring and spirocyclic systems. mdpi.comsemanticscholar.org These modifications can lead to compounds with unique three-dimensional structures, potentially improving target binding and pharmacological profiles.

Spirooxindole pyrrolidine-grafted thiochromene derivatives have been synthesized and evaluated for their anticancer potential. semanticscholar.orgrsc.org In one study, a spiro compound incorporating a C-5 chlorine atom on the isatin (B1672199) moiety and a para-trifluoromethylphenyl group showed potent activity against the PC3 prostate cancer cell line, with an IC₅₀ value of 8.4 μM. rsc.org The stereochemistry of these spiro compounds is critical, and their synthesis is often achieved through regio- and stereo-selective 1,3-dipolar cycloaddition reactions. semanticscholar.org

Similarly, spiropyrrolidines tethering thiochroman-4-one and oxindole (B195798) moieties have been synthesized and shown to possess significant antibacterial and antifungal properties, in some cases outperforming standard drugs. mdpi.com The thiochromanone-containing spirocycles generally displayed the best biological activity within the series. mdpi.com Fused heterocyclic systems, such as thiochromeno[4,3-c]pyrazoles, have also been investigated, with the oxidation of the thioether to a sulfone further modifying the compound's properties and potential biological targets. ontosight.ai These studies demonstrate that fusing the thiochroman-4-one core with other heterocyclic systems or incorporating it into spiro-architectures is a viable strategy for developing novel therapeutic agents. nih.govresearchgate.net

Molecular Mechanism of Action Mmoa Investigations

Elucidation of Molecular Targets and Binding Modes

The efficacy of 3-Morpholin-4-yl-thiochromen-4-one and its derivatives stems from their ability to interact with and modulate the function of specific molecular targets. These interactions are crucial for their observed biological effects.

Inhibition of N-Myristoyltransferase (NMT) in Fungal Pathogens

N-Myristoyltransferase (NMT) is a vital enzyme in many eukaryotic organisms, including pathogenic fungi like Candida albicans and Aspergillus fumigatus. jst.go.jpjst.go.jp This enzyme is responsible for the attachment of a myristoyl group to the N-terminal glycine (B1666218) of a variety of proteins, a process critical for their function and localization within the cell. jst.go.jp Thiochroman-4-one (B147511) derivatives have been identified as potent inhibitors of fungal NMT. jst.go.jpnih.gov

The inhibition of NMT by these compounds disrupts essential cellular processes in fungi, making it a promising target for the development of new antifungal agents. jst.go.jpjst.go.jp Molecular docking studies have provided insights into the binding of thiochroman-4-one derivatives to the active site of Candida albicans NMT, suggesting a strong affinity and a basis for their antifungal activity. jst.go.jpnih.gov The fungicidal activity of some of these compounds is significantly enhanced under conditions where the NMT gene is partially repressed, further highlighting NMT as a key target. nih.gov

Table 1: Antifungal Activity of Thiochroman-4-one Derivatives

| Compound Type | Target Organism | Target Enzyme | Observed Effect |

|---|---|---|---|

| Thiochroman-4-one derivatives | Candida albicans, Cryptococcus neoformans | N-Myristoyltransferase (NMT) | Significant antifungal activity (MIC = 0.5-16 µg/mL). nih.gov |

| Indole-containing thiochromanone derivatives | Candida albicans, Cryptococcus neoformans | N-Myristoyltransferase (NMT) | Good antifungal activity (MIC = 4 µg/mL for the most potent compounds). jst.go.jp |

| Pyrazole (B372694) sulphonamide compound | Aspergillus fumigatus | N-Myristoyltransferase (NMT) | Fungicidal under partially repressive nmt conditions. nih.gov |

Modulation of Trypanothione (B104310) Reductase Activity in Parasites

Trypanothione reductase (TR) is a crucial enzyme for the survival of trypanosomatid parasites, such as Leishmania and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively. plos.orgnih.gov This enzyme is central to the parasite's defense against oxidative stress, a key component of the host's immune response. plos.org The absence of a human homolog makes TR an attractive target for the development of new anti-parasitic drugs. plos.org

Derivatives of 4H-thiochromen-4-one 1,1-dioxide have been shown to be effective allosteric modulators of TR. nih.govnih.gov These compounds interact with a specific binding pocket near the NADPH binding site of the enzyme, leading to its inhibition. plos.orgnih.gov This inhibition disrupts the parasite's ability to neutralize reactive oxygen species, ultimately leading to its death. plos.orgnih.gov

Interaction with Sirtuins (SIRT2) and Deacetylation Pathways

Sirtuins are a class of NAD+-dependent deacetylases that play a crucial role in various cellular processes, including the regulation of gene expression and metabolism. acs.orghelsinki.fi SIRT2, in particular, has been identified as a target for chroman-4-one-based inhibitors. acs.orghelsinki.fi

Studies have shown that chroman-4-one derivatives can act as potent and selective inhibitors of SIRT2. acs.orghelsinki.fi This inhibition can lead to an increase in the acetylation of proteins that are normally deacetylated by SIRT2, such as α-tubulin. acs.orghelsinki.fi The modulation of SIRT2 activity and the subsequent alteration of deacetylation pathways are thought to contribute to the antiproliferative properties of these compounds in cancer cells. acs.orghelsinki.fi For instance, morpholine-substituted chroman-4-one analogues have demonstrated inhibitory activity against SIRT2. acs.org

Cellular Pathway Disruptions and Biological Responses

The interaction of this compound and its derivatives with their molecular targets triggers a cascade of events within the cell, leading to significant biological responses.

Induction of Reactive Oxygen Species (ROS) Accumulation

A key consequence of the inhibition of trypanothione reductase by thiochromen-4-one derivatives in parasites is the accumulation of reactive oxygen species (ROS). nih.govnih.gov By disabling the parasite's primary defense against oxidative stress, these compounds lead to a significant increase in intracellular ROS levels. nih.govnih.gov This buildup of ROS is highly toxic to the parasite, causing widespread damage to cellular components and contributing directly to its demise. nih.govnih.gov

Mitochondrial Perturbation Leading to Cell Homeostatic Imbalance

The accumulation of ROS and the direct action of thiochromen-4-one derivatives can lead to severe mitochondrial perturbation. nih.govnih.gov This disruption of mitochondrial function is a critical step in the process leading to cell death. The compromised mitochondria are unable to maintain their membrane potential, leading to a breakdown in cellular energy production and a general imbalance in cellular homeostasis. nih.govnih.gov This ultimately results in the death of the parasite. nih.govnih.gov

Allosteric Modulation Mechanisms at Enzyme Active Sites

Allosteric modulation is a key regulatory mechanism in biological systems, where a molecule, known as an allosteric modulator, binds to a site on an enzyme that is distinct from the primary active (orthosteric) site. numberanalytics.comnih.govfiveable.me This binding event induces a conformational change in the enzyme's structure, which in turn alters the shape of the active site. fiveable.me This can either enhance the enzyme's catalytic activity (positive allosteric modulation) or inhibit it (negative allosteric modulation). numberanalytics.comnih.govfiveable.me This mechanism offers significant advantages in drug discovery, including the potential for greater selectivity between closely related receptor subtypes, as allosteric sites are generally less conserved than orthosteric sites. frontiersin.org

The thiochroman-4-one scaffold, the core structure of this compound, has been a subject of interest in medicinal chemistry. mdpi.comresearchgate.net Derivatives of this scaffold have been investigated for their inhibitory effects on various enzymes. One notable target is N-myristoyltransferase (NMT), an enzyme that has been validated as a target for the development of novel antifungal therapies. jst.go.jpnih.govwikipedia.org The active site of NMT features two adjacent pockets: one for binding the myristoyl-CoA cofactor and another for the peptide substrate. ddg-pharmfac.net Inhibition of this enzyme disrupts essential cellular processes in susceptible organisms. nih.gov

Studies involving molecular docking have been used to explore the binding of thiochroman-4-one derivatives to NMT, revealing high receptor affinity. jst.go.jp Previous research has suggested that the 4H-thiochromen-4-one 1,1-dioxide core can be considered an allosteric modification of naphthoquinones. researchgate.net However, specific and conclusive studies that fully detail the allosteric modulation mechanism of this compound at enzyme active sites are not extensively documented in the available scientific literature. Further research is required to definitively characterize its binding and mode of action as either orthosteric or allosteric.

Differential Activity Against Microbial Strains

The thiochroman-4-one framework and its derivatives have demonstrated a broad spectrum of antimicrobial activities. mdpi.comacs.org Extensive research has been conducted to evaluate their efficacy against a variety of bacterial and fungal pathogens. While specific data for this compound is limited, the activity of related compounds provides insight into the potential antimicrobial profile of this chemical class.

Antibacterial Activity of Thiochroman-4-one Derivatives

Derivatives of thiochroman-4-one have been tested against both Gram-positive and Gram-negative bacteria. The results, as summarized in the table below, indicate a range of potencies against different bacterial species.

Table 1: Antibacterial Activity of Thiochroman-4-one Derivatives

| Compound Description | Bacterial Strain | Measurement | Result | Reference(s) |

|---|---|---|---|---|

| Spiropyrrolidines with thiochroman-4-one moiety | Bacillus subtilis | MIC | 32 µg/mL | nih.gov |

| Spiropyrrolidines with thiochroman-4-one moiety | Staphylococcus epidermidis | MIC | 32 µg/mL | nih.gov |

| Pyrazole derivative of thiochroman-4-one | Bacillus subtilis | In vitro inhibition | Most effective inhibitor in the series | nih.gov |

| Methyl 6-chloro-4-(2-(4-fluorobenzoyl)hydrazineylidene)thiochromane-2-carboxylate | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 15 µg/mL | researchgate.net |

| Methyl 6-chloro-4-(2-(4-fluorobenzoyl)hydrazineylidene)thiochromane-2-carboxylate | Xanthomonas oryzae pv. oryzicolaby (Xoc) | EC50 | 28 µg/mL | researchgate.net |

| Methyl 6-chloro-4-(2-(4-fluorobenzoyl)hydrazineylidene)thiochromane-2-carboxylate | Xanthomonas axonopodis pv. citri (Xac) | EC50 | 24 µg/mL | researchgate.net |

| Thiochromanone derivative with acylhydrazone and benzothiazole (B30560) moieties | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 11.4 µg/mL | researchgate.net |

| 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 17 µg/mL | researchgate.net |

| 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime | Xanthomonas axonopodis pv. citri (Xac) | EC50 | 28 µg/mL | researchgate.net |

Antifungal Activity of Thiochroman-4-one Derivatives

The antifungal potential of the thiochroman-4-one scaffold has also been well-documented, with various derivatives showing significant inhibitory activity against a range of pathogenic fungi.

Table 2: Antifungal Activity of Thiochroman-4-one Derivatives

| Compound Description | Fungal Strain | Measurement | Result | Reference(s) |

|---|---|---|---|---|

| Substituted thiochroman-4-one derivatives | Candida albicans | MIC | 0.5–16 µg/mL | jst.go.jp |

| Substituted thiochroman-4-one derivatives | Cryptococcus neoformans | MIC | 0.5–16 µg/mL | jst.go.jp |

| Spiropyrrolidine with thiochromanone ring and p-bromophenyl group | Candida krusei | MIC | 32 µg/mL | mdpi.com |

| Spiropyrrolidine with thiochromanone ring and p-bromophenyl group | Candida glabrata | MIC | 32 µg/mL | mdpi.com |

| Thiochroman-4-one derivatives | Candida albicans | - | Antimicrobial activity observed | mdpi.com |

| 2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthiochroman-4-one O-methyl oxime | Botrytis cinerea | Inhibition Rate | 79% | researchgate.net |

| 6-methyl-4-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiochromane-2-carboxamide | Botrytis cinerea | Inhibition Rate | 69% | researchgate.net |

Computational Chemistry and in Silico Drug Design for Thiochromen 4 One Derivatives

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing critical information about binding affinity and interaction patterns. Studies on thiochromen-4-one derivatives have utilized this approach to elucidate their mechanism of action against various biological targets.

For instance, in the search for novel antifungal agents, thiochroman-4-one (B147511) derivatives were docked into the active site of N-Myristoyltransferase (NMT) from Candida albicans, a validated target for fungal infections. jst.go.jp The docking results revealed that these compounds fit well within the enzyme's binding pocket, indicating a high receptor affinity. jst.go.jp Similarly, in the context of anti-inflammatory drug design, spiro thiochromene–oxindole (B195798) derivatives were docked against cyclooxygenase-2 (COX-2). The studies identified compounds with significant binding energies, such as -8.9 kcal/mol, suggesting potent inhibitory activity. rsc.org

The interaction profiles typically reveal a combination of forces stabilizing the ligand-receptor complex. These include:

Hydrogen Bonds: Crucial for specificity, often formed between the carbonyl group of the thiochromen-4-one scaffold and amino acid residues like serine. researchgate.net

Hydrophobic Interactions: The aromatic rings of the thiochromen-4-one core frequently engage in π-π stacking or π-alkyl interactions with hydrophobic residues in the active site. researchgate.net

In silico docking simulations of novel thiochromene derivatives within the dihydropteroate (B1496061) synthase (DHPS) active site, a key enzyme in bacterial folate synthesis, also showed favorable scoring and multiple binding interactions, supporting their potential as antimicrobial agents. researchgate.net

| Derivative Class | Protein Target | Key Interactions | Predicted Binding Affinity (kcal/mol) | Reference |

| Thiochroman-4-one Derivatives | Candida albicans NMT | Embedded in the active site | High affinity (specific values not stated) | jst.go.jp |

| Spiro Thiochromene–Oxindoles | Cyclooxygenase-2 (COX-2) | N/A | -8.6 to -8.9 | rsc.org |

| Thiochromene Derivatives | Dihydropteroate Synthase (DHPS) | Various binding interactions | Good scoring (specific values not stated) | researchgate.net |

| 4H-Chromone Derivatives | Bcr-Abl Oncogene | N/A | -6.9 to -8.5 | nih.gov |

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of molecules. ubfc.frresearchgate.net These calculations provide a theoretical framework to correlate a compound's electronic characteristics with its biological activity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. researchgate.netyoutube.com The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.netajchem-a.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions. researchgate.netajchem-a.com For a series of spiropyrrolidines tethered with thiochroman-4-one, DFT studies revealed that their lower HOMO-LUMO energy gaps correlated with increased reactivity and biological activity. mdpi.comresearchgate.net In these compounds, the electron density of the HOMO is often delocalized on the thiochromanone ring, while the LUMO's electron density, indicating the site of electrophilic attack, is also distributed over this ring system. mdpi.com

| Compound/Series | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Implication | Reference |

| Spiropyrrolidines with Thiochroman-4-one | -6.477 to -6.679 | N/A | N/A | More reactive than chromanone analogues | mdpi.com |

| Quinazoline Derivatives | N/A | N/A | ~4.999 | Higher reactivity associated with smaller gap | physchemres.org |

| (Z)-3-(4-(Dimethylamino)benzylidene)thiochroman-4-one | N/A | N/A | N/A | High conjugation observed | researchgate.net |

Based on HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide further insights into a molecule's chemical behavior. ajchem-a.com These descriptors help quantify concepts like electronegativity, hardness, and electrophilicity.

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. mdpi.com Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. mdpi.com

Nucleophilicity Index (N): Quantifies the nucleophilic character of a molecule.

For spiropyrrolidines containing a thiochroman-4-one moiety, calculations showed they possess lower hardness values and are consequently softer and more reactive than their chromanone-grafted counterparts. mdpi.com This increased reactivity, characterized by a strong charge transfer interaction, was linked to their observed biological activity. mdpi.com

| Descriptor | Definition | Significance in Drug Design |

| Electronegativity (χ) | The ability to attract electrons. | Influences the nature of intermolecular interactions. |

| Chemical Hardness (η) | Resistance to charge transfer. | Correlates with molecular stability; soft molecules are more reactive. |

| Chemical Softness (S) | The inverse of hardness. | Indicates the ease of inducing electronic transitions. |

| Electrophilicity Index (ω) | Capacity to accept electrons. | Helps predict interactions with biological nucleophiles. |

| Nucleophilicity Index (N) | Capacity to donate electrons. | Helps predict interactions with biological electrophiles. |

Predictive Modeling of Pharmacokinetic Parameters (ADMET) and Drug-Likeness

Before a compound can become a viable drug, it must possess favorable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico models are widely used to predict these properties early in the drug discovery process, reducing the risk of late-stage failures. espublisher.comgrafiati.com

Studies on thiochroman-4-one derivatives and related structures have shown that these compounds often exhibit acceptable predicted ADMET profiles and good drug-likeness. ubfc.frresearchgate.net Drug-likeness is often assessed using rules such as Lipinski's Rule of Five and Veber's rules, which set criteria for properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net For example, ADME predictions for a series of (Z)-3-ethylidene-5,7-dimethylthiochroman-4-one derivatives suggested they possess drug-like characteristics with excellent pharmacokinetic profiles. researchgate.netjpionline.org These predictive studies help prioritize which synthesized compounds should be advanced to more rigorous experimental testing. jpionline.org

| Property | Description | Importance | Typical In Silico Finding for Thiochromen-4-ones | Reference |

| Absorption | How the drug enters the bloodstream. | Essential for oral bioavailability. | Generally favorable predictions. | ubfc.frjpionline.org |

| Distribution | Where the drug goes in the body. | Affects efficacy and potential side effects. | Acceptable distribution profiles predicted. | ubfc.fr |

| Metabolism | How the body chemically modifies the drug. | Determines the drug's active duration and potential for drug-drug interactions. | Predicted to undergo standard metabolic pathways. | ubfc.fr |

| Excretion | How the drug is eliminated from the body. | Influences dosing frequency. | Acceptable excretion profiles predicted. | ubfc.fr |

| Toxicity | Potential harmful effects of the drug. | Critical for safety assessment. | Generally predicted to have low toxicity. | ubfc.fr |

| Drug-Likeness | Compliance with established physicochemical property filters (e.g., Lipinski's rules). | Increases the probability of oral bioavailability. | Many derivatives exhibit good drug-likeness. | researchgate.netresearchgate.netjpionline.org |

Advanced Computational Methodologies

Beyond static docking and DFT calculations, more advanced computational methods are being applied to gain a dynamic understanding of thiochromen-4-one derivatives.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of ligand-protein complexes. espublisher.com For related chromone (B188151) derivatives, MD simulations of up to 20 nanoseconds have been used to investigate the stability of the compound within the active site of the Bcr-Abl oncogene. nih.gov These simulations can confirm whether the key interactions predicted by molecular docking are maintained over time, adding a higher level of confidence to the proposed binding mode. espublisher.comtandfonline.com

Molecular Electron Density Theory (MEDT): MEDT is a modern theory of reactivity that focuses on the changes in electron density along a reaction path to understand chemical reactivity, rather than relying solely on molecular orbital interactions. mdpi.comluisrdomingo.com It posits that the capability for changes in electron density is what drives molecular reactivity. While specific applications of MEDT to 3-Morpholin-4-yl-thiochromen-4-one are not widely documented, this theory represents an advanced approach to rationalize the reactivity and reaction mechanisms of such heterocyclic systems.

In Silico Studies for Target Correlation and Selectivity

A significant challenge in drug development is ensuring that a compound acts selectively on its intended target to minimize off-target effects. In silico studies are instrumental in predicting and rationalizing the target selectivity of thiochromen-4-one derivatives.

By docking a library of these compounds against multiple related and unrelated protein targets, researchers can computationally screen for selectivity. For example, studies on thiochromone (B8434766) derivatives have highlighted their potential as selective agents against parasitic diseases. Derivatives bearing a vinyl sulfone moiety were found to be highly active against intracellular amastigotes of Leishmania panamensis with low cytotoxicity against human cells, indicating a high selectivity index. mdpi.comresearchgate.netnih.gov Structure-activity relationship (SAR) studies, guided by these computational models, revealed that modifications to the thiochromen-4-one core, such as the introduction of a sulfone group, could modulate activity and selectivity. researchgate.net This is crucial for developing drugs that are potent against pathogens but safe for the host. rsc.org

Emerging Applications and Future Research Directions

Design and Synthesis of Next-Generation Thiochromenone Analogs with Enhanced Specificity

The development of new analogs of 3-Morpholin-4-yl-thiochromen-4-one is a key area of ongoing research, aimed at improving therapeutic efficacy and minimizing off-target effects. The thiochromenone core is recognized as a versatile scaffold in medicinal chemistry due to its diverse pharmacological activities. rsc.org Structure-activity relationship (SAR) studies are crucial in guiding the design of these next-generation compounds.

Key strategies for creating advanced thiochromenone analogs include:

Modification of the Thiochromenone Core: The structural integrity of the thiochromenone ring is essential for biological activity. rsc.orgnih.gov Alterations, such as the addition of electron-withdrawing groups or specific substitutions at various positions on the ring, can significantly enhance bioactivity. rsc.orgnih.gov For instance, substitutions at the 6th position of the thiochroman-4-one (B147511) ring have been shown to boost anti-fungal properties. rsc.org

Introduction of Diverse Functional Groups: The addition of various functional groups can influence the molecule's electronic and steric properties, which in turn affects its interaction with biological targets. rsc.org For example, the presence of a 3-hydroxyl group has been found to be critical for the antibacterial activity of some thiochromenones. rsc.org

A concise and efficient cross-coupling synthetic strategy has been developed for constructing 2-aryl-4H-thiochromen-4-one derivatives, which can be adapted for creating diverse libraries of thioflavone analogs for pharmaceutical research. nih.gov These synthetic advancements allow for the systematic exploration of chemical space around the this compound scaffold, facilitating the identification of candidates with superior therapeutic profiles. preprints.org

Below is a table summarizing key structural modifications and their impact on the biological activity of thiochromenone derivatives.

| Structural Modification | Position on Thiochromenone Core | Observed Effect on Biological Activity | Reference |

| Electron-withdrawing groups | Phenyl ring | Enhanced potency | nih.gov |

| Halogenation (Fluoro, Chloro) | Phenyl ring | Augmented activity, with di-fluoro substitutions showing superior efficacy | nih.gov |

| 3-hydroxyl group | 3rd position | Essential for antibacterial activity | rsc.org |

| Electron-withdrawing groups | 6th position | Enhanced anti-fungal activity | rsc.org |

| Vinyl sulfone moiety | Side chain | Significant anti-leishmanial activity | rsc.orgresearchgate.net |

Identification of Novel Biological Targets for Therapeutic Development

A primary focus of current research is the identification of new biological targets for this compound and its analogs to expand their therapeutic applications. researchgate.net One of the most promising targets identified for thiochromenone derivatives is Trypanothione (B104310) Reductase (TR) , an enzyme crucial for the survival of trypanosomatid parasites, which cause diseases like leishmaniasis and trypanosomiasis. plos.orgfrontiersin.orgnih.gov

Trypanothione Reductase as a Key Target:

Essential for Parasite Survival: TR is a key enzyme in the parasite's unique thiol-based redox metabolism, which is essential for its survival, particularly in neutralizing oxidative stress produced by the host's immune system. plos.orgmdpi.com

Absent in Humans: Crucially, TR is absent in humans, who rely on glutathione (B108866) reductase for similar functions. This difference makes TR an excellent target for developing selective drugs with potentially low toxicity to the host. nih.govplos.org

Validated Target: TR has been validated as a drug target in both Leishmania and Trypanosoma, as its inhibition leads to a significant impairment of the parasite's infectivity. nih.gov

Studies have shown that the 4H-thiochromen-4-one 1,1-dioxide core can act as an allosteric modulator of TR. researchgate.net The binding of these inhibitors occurs in a pocket at the entrance of the NADPH binding site, a site that is unique to the parasite's enzyme, further enhancing the potential for selective targeting. plos.org

Beyond TR, the thiochromenone scaffold has shown the ability to interact with a range of other biological targets, suggesting broader therapeutic potential. rsc.org Thiochromane derivatives have been reported to inhibit enzymes involved in cancer progression, such as tyrosine kinases and carbonic anhydrases. rsc.orgnih.gov Additionally, some thiochromenone antibiotics have been found to target the primary energy metabolism in certain bacteria, leading to a rapid depletion of the cellular ATP pool. semanticscholar.orgnih.gov The exploration of these and other potential targets is a promising avenue for future drug development efforts.

Integration of Artificial Intelligence and Machine Learning in Thiochromenone Research for Structure-Based Design

Applications of AI and ML in Thiochromenone Research:

Structure-Based Drug Design (SBDD): AI algorithms can analyze the three-dimensional structures of target proteins to design novel molecules that bind with high affinity and specificity. medpath.comnih.gov For thiochromenone research, this means that AI can generate blueprints for new analogs tailored to fit the active sites of targets like Trypanothione Reductase. ethz.ch

Predictive Modeling: Machine learning models can be trained on existing data to predict the biological activity of new, untested thiochromenone derivatives. nih.govmdpi.com These models can identify key molecular features that are important for activity, helping to guide the synthesis of more effective compounds. umn.edu For instance, ML can be used to predict the antibacterial or antifungal specificity of new analogs. zenodo.org

Virtual Screening: AI-powered virtual screening can rapidly evaluate large libraries of virtual compounds to identify those with the highest probability of being active against a specific target. This allows researchers to prioritize which compounds to synthesize and test in the lab, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that possess desired properties. ethz.ch This opens up the possibility of exploring novel chemical spaces beyond what is currently known for thiochromenone derivatives.

Exploration of Non-Medicinal Applications (e.g., Materials Science, Optoelectronics)

While the primary focus of research on thiochromenone derivatives has been in medicinal chemistry, their unique chemical structures also suggest potential applications in non-medicinal fields, particularly in materials science and optoelectronics. rsc.org Sulfur-containing heterocyclic compounds, including thiochromenones, are known to possess interesting photophysical properties. preprints.org

The inherent properties of the thiochromenone scaffold make it a candidate for investigation in the following areas:

Optoelectronic Materials: The π-conjugated system of the thiochromenone ring can be engineered to create materials with specific electronic and optical properties. nih.gov Thiochromenes have been noted for their characteristic photophysical behavior, which makes them suitable for developing materials like laser dyes and organic light-emitting diodes (OLEDs). rsc.org

Functional Materials: The reactivity of the sulfur atom in the thiochromenone core allows for further functionalization, which can be used to tune the material's properties for specific applications. wiley.com This could include the development of sensors, coatings, or other advanced materials.

Organic Synthesis: Thiochromenones serve as versatile building blocks in organic synthesis for creating more complex sulfur-containing heterocycles. preprints.org This synthetic utility is valuable for both pharmaceutical and materials science research.

The exploration of these non-medicinal applications is still in its early stages, but the promising properties of thiochromenones and related sulfur-containing compounds suggest that this is a fruitful area for future investigation. researchgate.netacs.orgacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.